molecular formula C12H24CuO14 B1210280 Copper gluconate CAS No. 527-09-3

Copper gluconate

Cat. No.: B1210280
CAS No.: 527-09-3
M. Wt: 455.86 g/mol
InChI Key: UIDMJAFPMKNXHF-IYEMJOQQSA-N
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Mechanism of Action

Copper is absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport .

Future Directions

Copper gluconate supplementation could reduce SARS-CoV-2 infection in vitro . It is hoped that mechanisms by which high (or low) copper interferes with normal lipid homeostasis will be elucidated in future investigations . Another worthy area of future scientific pursuit relates to copper and neurodegenerative disorders .

Chemical Reactions Analysis

Types of Reactions: Copper gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: this compound can participate in substitution reactions with other metal salts under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxide, while reduction could produce elemental copper.

Properties

CAS No.

527-09-3

Molecular Formula

C12H24CuO14

Molecular Weight

455.86 g/mol

IUPAC Name

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/t2*2-,3-,4+,5-;/m11./s1

InChI Key

UIDMJAFPMKNXHF-IYEMJOQQSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Cu]

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2]

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Cu]

Color/Form

Light blue crystalline powder

melting_point

155-157 °C /D-form/

527-09-3
13005-35-1

physical_description

Light blue odorless solid;  [HSDB] Light blue powder;  [Alfa Aesar MSDS]

Pictograms

Irritant; Health Hazard; Environmental Hazard

solubility

Light blue to bluish-green, odorless crystals and crystalline powder. Astringent taste. 30 g soluble in 100 ml water at 25 °C;  slightly sol in alcohol;  practically insol in most org solvents. /Hydrate/
Sol in water;  insol in acetone, alcohol, ethe

Synonyms

Copper Gluconate
Gluconate, Copper
Gluconates

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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